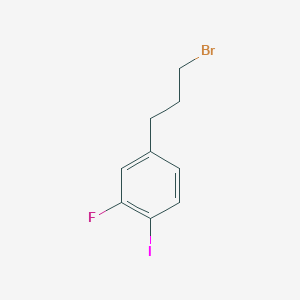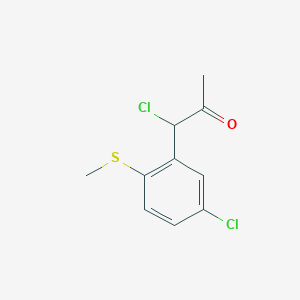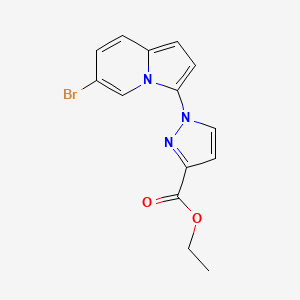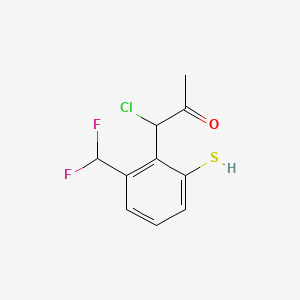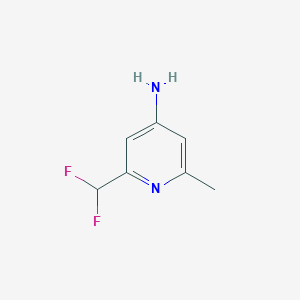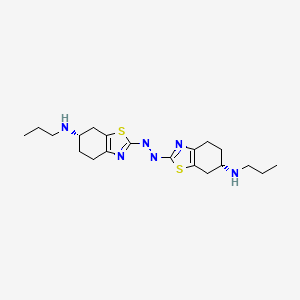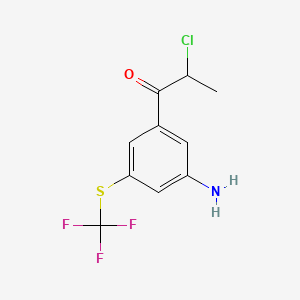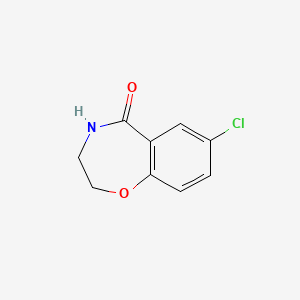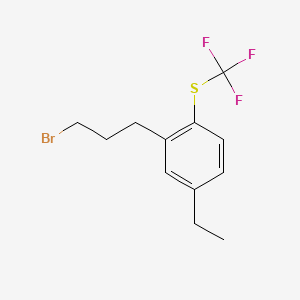
1-(3-Bromopropyl)-5-ethyl-2-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-5-ethyl-2-(trifluoromethylthio)benzene is an organic compound characterized by the presence of a bromopropyl group, an ethyl group, and a trifluoromethylthio group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-5-ethyl-2-(trifluoromethylthio)benzene typically involves the reaction of 5-ethyl-2-(trifluoromethylthio)benzene with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromopropyl)-5-ethyl-2-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trifluoromethylthio group can be reduced to form trifluoromethyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of trifluoromethyl-substituted benzene derivatives.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-5-ethyl-2-(trifluoromethylthio)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropyl)-5-ethyl-2-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The bromopropyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The trifluoromethylthio group can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and activity. The ethyl group can modulate the compound’s steric interactions and overall molecular conformation.
Comparaison Avec Des Composés Similaires
- 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
- 1-Bromo-3-phenylpropane
- 3-Bromo-1-phenylpropane
Comparison: 1-(3-Bromopropyl)-5-ethyl-2-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties compared to similar compounds
Propriétés
Formule moléculaire |
C12H14BrF3S |
|---|---|
Poids moléculaire |
327.21 g/mol |
Nom IUPAC |
2-(3-bromopropyl)-4-ethyl-1-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C12H14BrF3S/c1-2-9-5-6-11(17-12(14,15)16)10(8-9)4-3-7-13/h5-6,8H,2-4,7H2,1H3 |
Clé InChI |
HAKISXZIYOVFKC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)SC(F)(F)F)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


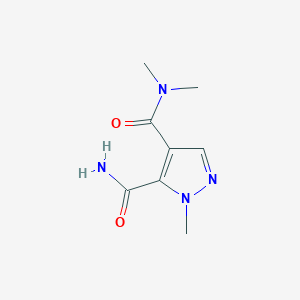
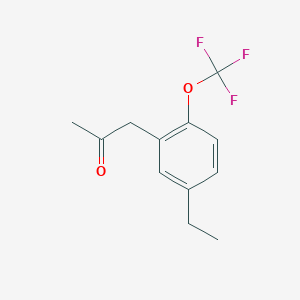
![(NZ)-N-[(5,6-dimethoxypyridin-2-yl)methylidene]hydroxylamine](/img/structure/B14044974.png)
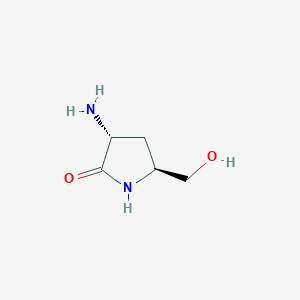
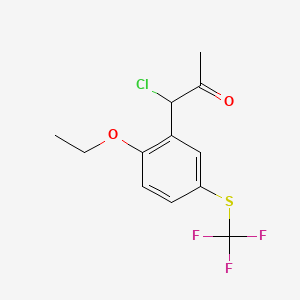
![1-Oxa-7-azaspiro[4.4]nonan-6-one, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (5S,8S)-](/img/structure/B14044983.png)
